2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid

Description

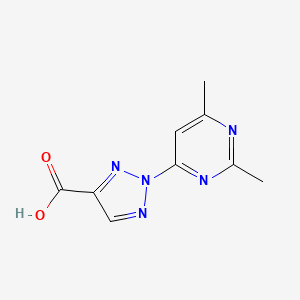

Structure

3D Structure

Properties

Molecular Formula |

C9H9N5O2 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-(2,6-dimethylpyrimidin-4-yl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C9H9N5O2/c1-5-3-8(12-6(2)11-5)14-10-4-7(13-14)9(15)16/h3-4H,1-2H3,(H,15,16) |

InChI Key |

KDKMRDMHSIKZJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2N=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions

-

Step 1: Synthesis of 2,6-Dimethylpyrimidine

- Reactants: Acetophenone, formamide

- Conditions: Acidic or basic catalysis, elevated temperature

-

Step 2: Formation of Triazole Ring

- Reactants: 2,6-Dimethylpyrimidine, azide compound

- Conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), room temperature

-

Step 3: Carboxylation

- Reactants: Intermediate from Step 2, carbon dioxide source

- Conditions: Basic conditions, elevated temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.

- Reagents: Potassium permanganate, chromium trioxide

- Conditions: Acidic or basic medium, elevated temperature

- Products: Corresponding carboxylic acids or ketones

-

Reduction: : Reduction reactions can target the triazole ring or the carboxylic acid group.

- Reagents: Sodium borohydride, lithium aluminum hydride

- Conditions: Room temperature, inert atmosphere

- Products: Reduced triazole derivatives or alcohols

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.

- Reagents: Halogenating agents, nucleophiles

- Conditions: Room temperature to elevated temperature

- Products: Substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the triazole ring is known to enhance biological activity, making it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit activity against various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.

Molecular Targets and Pathways

Enzymes: The compound may inhibit enzymes involved in DNA replication and repair, leading to cell death.

Receptors: It can bind to cell surface receptors, blocking signal transduction pathways essential for cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared below with structurally related triazole-carboxylic acids and pyrimidine derivatives, emphasizing substituent effects and bioactivity.

Table 1: Key Structural Analogues and Their Features

Physicochemical and Commercial Comparison

- Melting Points and Purity : The commercial analogue 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid has a melting point of 200–202°C and 97% purity, suggesting higher crystallinity compared to liquid or oily derivatives .

- Cost and Availability : Derivatives like 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid are available at ~$3,870 per 10 g, reflecting their niche applications . In contrast, the target compound’s commercial data is unavailable, indicating it may remain primarily a research chemical.

Biological Activity

The compound 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article examines its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a triazole ring and a pyrimidine moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties associated with this compound. Notably:

- Activity Against Bacteria and Fungi : The compound demonstrated potent activity against various bacterial strains including E. coli and fungal strains such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values were reported as low as 0.1 mg/ml against these pathogens .

| Microbial Strain | MIC (mg/ml) |

|---|---|

| Candida albicans | 0.1 |

| Aspergillus niger | 0.1 |

| E. coli | 0.15 |

These results suggest that the compound's lipophilicity enhances its ability to penetrate microbial cell membranes, leading to effective antimicrobial action .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

- Cell Lines Tested : Studies have shown promising results in inhibiting the proliferation of cancer cells such as HepG2 (liver cancer) and PANC-1 (pancreatic cancer). The IC50 values were found to be in the micromolar range .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 6.26 |

| PANC-1 | 6.48 |

These findings indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Carbonic Anhydrases : It selectively inhibited certain carbonic anhydrases at nanomolar concentrations, showing potential for treating conditions related to these enzymes .

| Enzyme | K_i (pM) |

|---|---|

| hCA IX | 89 |

| hCA II | 750 |

This selective inhibition suggests that the compound could be useful in therapeutic applications targeting these enzymes.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : In a comparative study, the compound was found to be more effective than standard treatments against several microbial strains .

- Cancer Cell Inhibition : A study focusing on HepG2 cells demonstrated that treatment with the compound led to significant reductions in cell viability and increased apoptosis compared to untreated controls .

- Enzyme Interaction : Research indicated that the compound's interaction with carbonic anhydrases could lead to new therapeutic strategies for conditions like glaucoma and edema .

Q & A

Q. What are the common synthetic routes for 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves coupling 2,6-dimethylpyrimidine-4-carbaldehyde with a triazole precursor under acidic conditions. For example, heterocyclic intermediates can be generated by reacting hydrazine derivatives with nitriles or aldehydes, followed by cyclization using catalysts like acetic acid or trifluoroacetic acid . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm the pyrimidine and triazole ring connectivity (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid proton at δ 12–13 ppm) .

- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., ESI-MS m/z: [M+H]+ calculated for CHNO: 259.1) .

- FT-IR : Carboxylic acid C=O stretching at ~1700 cm and triazole C-N vibrations at ~1450 cm .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. The carboxylic acid group is sensitive to moisture; desiccants like silica gel are recommended . Avoid prolonged exposure to light, as heteroaromatic systems may undergo photodegradation .

Q. What is the solubility profile of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions (pH 4–9). Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | ~10 |

| Water (pH 7) | <1 |

Q. What safety precautions are required when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis. Toxicity data are limited, but similar triazole-carboxylic acids may cause skin/eye irritation. In case of exposure, rinse with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is used to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and pyrimidine N-atoms). For example, a related zinc coordination polymer based on triazole-carboxylic acid ligands showed a distorted tetrahedral geometry around the metal center, confirmed via SHELXL refinement .

Q. What strategies are employed to evaluate its biological activity?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities toward targets like dihydrofolate reductase (DHFR), leveraging the pyrimidine moiety’s resemblance to folate .

Q. Can this compound form coordination polymers for material science applications?

Yes. The carboxylic acid and triazole groups act as bifunctional ligands. For instance, zinc coordination polymers exhibit luminescent properties (λ ~450 nm) due to ligand-to-metal charge transfer, with potential applications in sensors or photocatalysis .

Q. How is impurity profiling conducted for this compound in pharmaceutical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.